molecular formula C26H28FN3O4 B11576833 1'-[3-(dimethylamino)propyl]-3'-[(4-fluorophenyl)carbonyl]-4'-hydroxy-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

1'-[3-(dimethylamino)propyl]-3'-[(4-fluorophenyl)carbonyl]-4'-hydroxy-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

Cat. No.: B11576833
M. Wt: 465.5 g/mol
InChI Key: UULNGKIQFVUCQK-QURGRASLSA-N
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Description

1’-[3-(DIMETHYLAMINO)PROPYL]-3’-(4-FLUOROBENZOYL)-4’-HYDROXY-1-PROPYL-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-[3-(DIMETHYLAMINO)PROPYL]-3’-(4-FLUOROBENZOYL)-4’-HYDROXY-1-PROPYL-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE typically involves multi-step organic reactions. Common synthetic routes may include:

    Step 1: Formation of the indole core through Fischer indole synthesis.

    Step 2: Introduction of the spirocyclic structure via cyclization reactions.

    Step 3: Functionalization of the indole core with the dimethylamino propyl and fluorobenzoyl groups.

    Step 4: Hydroxylation and final modifications to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis, including:

    Optimization of reaction conditions: such as temperature, pressure, and solvent choice.

    Use of catalysts: to improve reaction efficiency and yield.

    Purification techniques: such as crystallization, distillation, and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

1’-[3-(DIMETHYLAMINO)PROPYL]-3’-(4-FLUOROBENZOYL)-4’-HYDROXY-1-PROPYL-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic ring or other reactive sites.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1’-[3-(DIMETHYLAMINO)PROPYL]-3’-(4-FLUOROBENZOYL)-4’-HYDROXY-1-PROPYL-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE depends on its specific application. For example:

    Biological activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. This interaction could involve binding to the active site of an enzyme or modulating receptor activity.

    Therapeutic effects: The compound may interfere with specific biochemical pathways, leading to the desired therapeutic outcome, such as inhibition of cell proliferation in cancer.

Comparison with Similar Compounds

Similar Compounds

  • 1’-[3-(DIMETHYLAMINO)PROPYL]-3’-(4-CHLOROBENZOYL)-4’-HYDROXY-1-PROPYL-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE
  • 1’-[3-(DIMETHYLAMINO)PROPYL]-3’-(4-METHYLBENZOYL)-4’-HYDROXY-1-PROPYL-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE

Uniqueness

The uniqueness of 1’-[3-(DIMETHYLAMINO)PROPYL]-3’-(4-FLUOROBENZOYL)-4’-HYDROXY-1-PROPYL-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE lies in its specific functional groups and spirocyclic structure, which confer unique chemical and biological properties. The presence of the fluorobenzoyl group, in particular, may enhance its biological activity or stability compared to similar compounds.

Properties

Molecular Formula

C26H28FN3O4

Molecular Weight

465.5 g/mol

IUPAC Name

(4'Z)-1'-[3-(dimethylamino)propyl]-4'-[(4-fluorophenyl)-hydroxymethylidene]-1-propylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione

InChI

InChI=1S/C26H28FN3O4/c1-4-14-29-20-9-6-5-8-19(20)26(25(29)34)21(22(31)17-10-12-18(27)13-11-17)23(32)24(33)30(26)16-7-15-28(2)3/h5-6,8-13,31H,4,7,14-16H2,1-3H3/b22-21+

InChI Key

UULNGKIQFVUCQK-QURGRASLSA-N

Isomeric SMILES

CCCN1C2=CC=CC=C2C3(C1=O)/C(=C(\C4=CC=C(C=C4)F)/O)/C(=O)C(=O)N3CCCN(C)C

Canonical SMILES

CCCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)F)O)C(=O)C(=O)N3CCCN(C)C

Origin of Product

United States

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